1-(4-Bromophenyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)pentan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)pentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(4-bromophenyl)pentan-1-one using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)pentan-1-one or 1-(4-Bromophenyl)pentanoic acid.
Reduction: 1-(4-Bromophenyl)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)pentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)pentan-1-ol
- 1-(4-Fluorophenyl)pentan-1-ol
- 1-(4-Methylphenyl)pentan-1-ol
Comparison: 1-(4-Bromophenyl)pentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
76287-54-2 |
---|---|
Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(4-bromophenyl)pentan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11,13H,2-4H2,1H3 |
InChI Key |
YEQYKXAXIPLBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.